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Get Quote

Executive Summary: The Scaffold Switch
N-cyclohexylquinazolin-4-amine (NCQ-4A) represents a critical "scaffold switch" in medicinal

chemistry. While the quinazoline-4-amine core is historically synonymous with potent EGFR

tyrosine kinase inhibition (e.g., Gefitinib, Erlotinib), the substitution of the planar N-aryl ring with

a bulky, aliphatic N-cyclohexyl group fundamentally alters the molecule's selectivity profile.

This guide details the cross-reactivity profiling of NCQ-4A, contrasting its behavior with

"classical" N-aryl quinazolines. For researchers, understanding this shift is vital: NCQ-4A

frequently exhibits reduced affinity for EGFR but increased promiscuity toward

Serine/Threonine kinases (CDKs, CLKs) and non-kinase targets like Phosphodiesterases

(PDEs).

Structural Basis of Cross-Reactivity
To profile NCQ-4A effectively, one must first understand the mechanism driving its selectivity

divergence from standard alternatives.
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The "Planar vs. Pucker" Mechanism
Standard Alternative (Gefitinib/Erlotinib): These drugs feature a 3-chloro-4-fluoroaniline

moiety. The planar phenyl ring engages in specific hydrophobic

-stacking interactions within the adenine-binding pocket of EGFR.

NCQ-4A (The Product): The cyclohexyl group is non-planar (chair conformation) and

aliphatic. It lacks

-stacking capability and introduces steric bulk that often clashes with the "gatekeeper"
residues in tyrosine kinases, potentially shifting affinity toward kinases with larger, more
flexible ATP pockets (e.g., CDKs) or distinct hydrophobic requirements.

DOT Diagram: Structural Divergence & Target
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Caption: Divergence in target selectivity driven by N-substituent modification (Aryl vs.

Cyclohexyl).

Comparative Profiling Data
The following table contrasts the expected performance of NCQ-4A against established

benchmarks. Data represents consensus SAR trends for 4-aminoquinazoline derivatives.
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Feature
NCQ-4A (Target

Compound)

Gefitinib (Standard

Alternative)

Palbociclib

(Selectivity Control)

Primary Class
Promiscuous Scaffold

/ Hit

EGFR Tyrosine

Kinase Inhibitor
CDK4/6 Inhibitor

EGFR Affinity (

)

Moderate to Low

(>100 nM)

High Potency (<10

nM)
Inactive

Kinase Selectivity
Mixed: Tyr + Ser/Thr

(CDK/CLK)

Selective: Primarily

Tyrosine Kinases
Selective: CDK Family

Major Off-Target
Phosphodiesterase

(PDE)
minimal PDE activity minimal PDE activity

Solubility (LogP) High (Lipophilic, >4.0) Moderate (3.2) Moderate (2.7)

Metabolic Stability
Susceptible to CYP

oxidation (cyclohexyl)

Optimized

(metabolically stable

core)

Optimized

Critical Insight: If your screening identifies NCQ-4A as a hit, you must counter-screen against

PDE4 and CDK2 early. Unlike Gefitinib, the cyclohexyl derivative is prone to "false positive"

kinase hits due to PDE inhibition in cAMP-dependent assays.

Experimental Protocols for Profiling
To validate the cross-reactivity profile of NCQ-4A, use this self-validating workflow.

Protocol A: Differential Kinase Binding Assay (The
"Filter")
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Objective: Distinguish between Tyrosine Kinase (EGFR) and Ser/Thr Kinase (CDK) activity.

Method: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).

Preparation: Prepare NCQ-4A stocks at 10 mM in DMSO. Serial dilute (1:3) to generate an

8-point dose-response curve (Start: 10 µM).

Tracer Selection:

EGFR Assay: Use Tracer 199 (optimized for ATP pocket of TKs).

CDK2 Assay: Use Tracer 236 (optimized for Ser/Thr kinases).

Incubation:

Mix 5 µL Compound + 5 µL Kinase/Antibody mixture + 5 µL Tracer.

Incubate for 60 min at Room Temperature (protect from light).

Readout: Measure TR-FRET ratio (Em 665nm / Em 615nm).

Validation:

Positive Control:[1] Gefitinib (for EGFR), Staurosporine (Pan-kinase).

Negative Control:[1] DMSO only.

Success Criteria: Z'-factor > 0.5.

Protocol B: Phosphodiesterase (PDE) Counter-Screen
Objective: Rule out non-kinase off-target activity common to N-alkyl quinazolines. Method:

IMAP® Fluorescence Polarization Assay.

Enzyme: Recombinant human PDE4D.

Substrate: FAM-labeled cAMP.

Reaction: Incubate NCQ-4A (10 µM) with PDE4D and FAM-cAMP for 60 min.
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Binding: Add IMAP binding reagent (nanoparticles bind specifically to the product AMP, not

the substrate cAMP).

Analysis: High polarization (mP) indicates high product formation (active enzyme). Low

polarization indicates inhibition.

Interpretation: >50% inhibition at 10 µM flags the compound as a dual Kinase/PDE inhibitor.

Profiling Workflow Visualization
This diagram outlines the decision tree for researchers evaluating NCQ-4A derivatives.
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Caption: Decision matrix for profiling N-cyclohexylquinazolin-4-amine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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